2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide
Description
2,3-Dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide is a synthetic acrylamide derivative featuring a dichlorinated α,β-unsaturated carbonyl system. Its molecular structure includes a sulfinyl group (-SO-) attached to a 2-chlorobenzyl moiety and an electron-rich 6-methoxy-3-pyridinyl substituent. The compound’s molecular formula is C₁₆H₁₃Cl₃N₂O₃S, with a molar mass of 419.71 g/mol . This configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzyme pathways influenced by halogenated sulfinyl groups.
The compound’s synthesis typically involves nucleophilic substitution reactions between chlorinated acrylamide intermediates and sulfinyl-containing benzyl derivatives under controlled conditions. Its stereochemical configuration (Z/E isomerism) and sulfinyl oxidation state (sulfinyl vs. sulfonyl) are critical for bioactivity, as seen in structurally related compounds .
Properties
IUPAC Name |
(Z)-2,3-dichloro-3-[(2-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3S/c1-24-13-7-6-11(8-20-13)21-16(22)14(18)15(19)25(23)9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22)/b15-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNTURBTSFOMRB-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)NC(=O)/C(=C(\S(=O)CC2=CC=CC=C2Cl)/Cl)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing detailed data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dichlorinated acrylamide core with a sulfinyl group linked to a chlorobenzyl moiety and a methoxypyridine substituent, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives, including the target compound.
Key Findings:
- MIC Values : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : It exhibited strong inhibition of biofilm formation, outperforming Ciprofloxacin in reducing biofilm mass .
- Synergistic Effects : The compound showed synergistic effects when combined with other antibiotics, reducing their MICs significantly .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Preliminary findings suggest that the compound may induce apoptosis in cancer cells.
- Apoptosis Induction : The compound was found to activate pro-apoptotic pathways, leading to increased cell death in cancer cell lines .
- Cell Cycle Arrest : It caused cell cycle arrest at the G1 phase, which is crucial for preventing cancer cell proliferation .
Toxicity Profile
The hemolytic activity of the compound was assessed to evaluate its safety profile. Results indicated low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting a favorable safety margin compared to standard toxic agents .
Data Summary
| Activity Type | Parameter | Value |
|---|---|---|
| Antimicrobial | MIC (Staphylococcus aureus) | 0.22 - 0.25 μg/mL |
| MBC | Not specified | |
| Biofilm Reduction | Superior to Ciprofloxacin | |
| Anticancer | Apoptosis Induction | Yes |
| Cell Cycle Arrest | G1 phase | |
| Toxicity | Hemolytic Activity | % Lysis: 3.23 - 15.22% |
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in ACS Omega demonstrated that derivatives of this compound exhibited potent antimicrobial properties and were effective against biofilm-forming bacteria .
- Cancer Cell Line Study : Research published in relevant journals indicated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, marking it as a promising candidate for further development .
Comparison with Similar Compounds
4-Chlorobenzyl Sulfinyl Variant
A closely related compound, 2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide (CAS 337922-27-7), differs only in the position of the chlorine atom on the benzyl ring. This positional isomer exhibits a molecular weight of 419.71 g/mol (identical to the 2-chloro variant) but shows distinct crystallographic packing and hydrogen-bonding patterns due to steric and electronic differences .
Sulfonyl vs. Sulfinyl Derivatives
Replacing the sulfinyl (-SO-) group with a sulfonyl (-SO₂-) group (e.g., 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide , CAS 337922-36-8) increases molecular weight to 435.71 g/mol and alters polarity. Sulfonyl derivatives generally exhibit higher metabolic stability but reduced membrane permeability compared to sulfinyl analogs .
Pyridinyl Substituent Variations
Compound 3-(2-chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide (11g, [2]) shares the acrylamide backbone but replaces the 6-methoxy-3-pyridinyl group with a 2-chloropyridin-4-yl moiety. This modification increases hydrophobicity (logP ~4.5) and enhances anti-HIV-1 activity (22% inhibition rate) but reduces cell viability due to cytotoxicity .
Key Findings:
- In related systems, 2-chloro substitution on aromatic rings correlates with reduced cell viability due to increased electrophilicity .
- Sulfinyl vs. Sulfonyl : Sulfonyl derivatives (e.g., CAS 337922-36-8) are less reactive but more stable, suggesting a trade-off between bioavailability and metabolic persistence .
Physicochemical Properties
| Property | Target Compound (2-chloro) | 4-Chloro Sulfinyl Analog | 4-Chloro Sulfonyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 419.71 | 419.71 | 435.71 |
| logP (Predicted) | ~3.2 | ~3.0 | ~2.8 |
| Hydrogen Bond Acceptors | 5 | 5 | 6 |
| Rotatable Bonds | 6 | 6 | 6 |
Note: logP values estimated using fragment-based methods; sulfonyl groups increase polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
